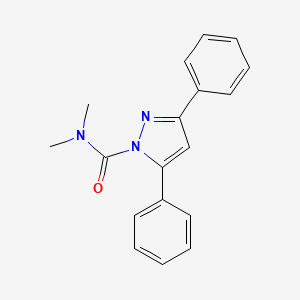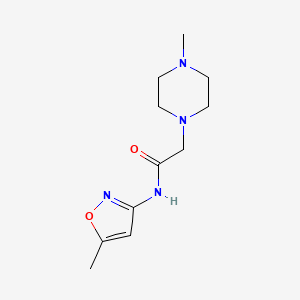![molecular formula C18H24N4O3 B5631530 2-[4-(2,4,5-trimethoxybenzyl)-1-piperazinyl]pyrimidine](/img/structure/B5631530.png)
2-[4-(2,4,5-trimethoxybenzyl)-1-piperazinyl]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(2,4,5-trimethoxybenzyl)-1-piperazinyl]pyrimidine, also known as TBP, is a compound that has garnered significant attention in the field of scientific research due to its potential applications in various areas. TBP is a synthetic compound that is primarily used in laboratory experiments, and its mechanism of action and physiological effects have been the focus of several studies.
Mechanism of Action
2-[4-(2,4,5-trimethoxybenzyl)-1-piperazinyl]pyrimidine acts as an agonist for the 5-HT1A receptor, which means that it activates the receptor and produces a response. The activation of the 5-HT1A receptor by 2-[4-(2,4,5-trimethoxybenzyl)-1-piperazinyl]pyrimidine leads to the inhibition of adenylate cyclase and the decrease in cAMP levels. This, in turn, leads to the activation of potassium channels and the hyperpolarization of the cell membrane. The hyperpolarization of the cell membrane leads to the inhibition of neuronal firing and the reduction of neurotransmitter release.
Biochemical and Physiological Effects:
2-[4-(2,4,5-trimethoxybenzyl)-1-piperazinyl]pyrimidine has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models. These effects are thought to be mediated by the activation of the 5-HT1A receptor and the subsequent modulation of neurotransmitter release. 2-[4-(2,4,5-trimethoxybenzyl)-1-piperazinyl]pyrimidine has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
2-[4-(2,4,5-trimethoxybenzyl)-1-piperazinyl]pyrimidine has several advantages for lab experiments, including its high affinity and selectivity for the 5-HT1A receptor, its ability to cross the blood-brain barrier, and its relatively low toxicity. However, 2-[4-(2,4,5-trimethoxybenzyl)-1-piperazinyl]pyrimidine also has some limitations, including its limited solubility in aqueous solutions and its potential to interact with other receptors and enzymes.
Future Directions
There are several future directions for research on 2-[4-(2,4,5-trimethoxybenzyl)-1-piperazinyl]pyrimidine. One area of interest is the development of 2-[4-(2,4,5-trimethoxybenzyl)-1-piperazinyl]pyrimidine analogs with improved pharmacological properties. Another area of interest is the investigation of the role of the 5-HT1A receptor in various neurological and psychiatric disorders, including depression, anxiety, and schizophrenia. Additionally, the potential use of 2-[4-(2,4,5-trimethoxybenzyl)-1-piperazinyl]pyrimidine as a therapeutic agent for these disorders warrants further investigation.
Synthesis Methods
2-[4-(2,4,5-trimethoxybenzyl)-1-piperazinyl]pyrimidine is synthesized by the reaction of 2,4,5-trimethoxybenzaldehyde with piperazine and 2-chloropyrimidine in the presence of a base such as potassium carbonate. The reaction takes place in a solvent such as dimethylformamide or dimethyl sulfoxide. The yield of 2-[4-(2,4,5-trimethoxybenzyl)-1-piperazinyl]pyrimidine is typically around 60-70%, and the compound can be purified by recrystallization.
Scientific Research Applications
2-[4-(2,4,5-trimethoxybenzyl)-1-piperazinyl]pyrimidine has been used in scientific research mainly as a ligand for the serotonin 5-HT1A receptor. The 5-HT1A receptor is a G protein-coupled receptor that is involved in the regulation of mood, anxiety, and stress. 2-[4-(2,4,5-trimethoxybenzyl)-1-piperazinyl]pyrimidine has been shown to have high affinity and selectivity for the 5-HT1A receptor, making it a useful tool for studying the receptor's function.
properties
IUPAC Name |
2-[4-[(2,4,5-trimethoxyphenyl)methyl]piperazin-1-yl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O3/c1-23-15-12-17(25-3)16(24-2)11-14(15)13-21-7-9-22(10-8-21)18-19-5-4-6-20-18/h4-6,11-12H,7-10,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMFWUGWVZRZJDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1CN2CCN(CC2)C3=NC=CC=N3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-[(2,4,5-Trimethoxyphenyl)methyl]piperazin-1-yl]pyrimidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3,5-dimethyl-4-isoxazolyl)methyl]-8-(2-pyrazinylcarbonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5631469.png)

![(4-methyl-5-{1-[3-(5-methyl-2-furyl)butyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)methanol](/img/structure/B5631494.png)

![N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide](/img/structure/B5631510.png)

![N-(3-acetylphenyl)-2-[3-(4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5631523.png)
![3-{1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-4-piperidinyl}[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B5631524.png)

![4-(1-ethyl-1H-imidazol-2-yl)-1-[(1-methyl-5-phenyl-1H-pyrrol-2-yl)carbonyl]piperidine](/img/structure/B5631537.png)
![N,N-dimethyl-2-({[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]amino}methyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5631544.png)
![1-(3-{[(3R)-3-hydroxy-3,4,4-trimethyl-1-pyrrolidinyl]carbonyl}phenyl)-2-pyrrolidinone](/img/structure/B5631552.png)
![(3aR*,9bR*)-2-[3-(3,5-dimethylisoxazol-4-yl)propanoyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrole-3a(4H)-carboxylic acid](/img/structure/B5631555.png)
